2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide
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Overview
Description
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide is a complex organic compound with a unique structure that includes a chloropyridazine moiety, a cyclopropyl group, and a methylbutanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves multiple steps, starting with the preparation of the chloropyridazine intermediate. This intermediate is then reacted with appropriate reagents to introduce the cyclopropyl and methylbutanamide groups. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Sulfachloropyridazine: A sulfonamide antimicrobial used for urinary tract infections and in veterinary medicine
3-Amino-6-chloropyridazine:
Uniqueness
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19ClN4O |
---|---|
Molecular Weight |
282.77 g/mol |
IUPAC Name |
2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C13H19ClN4O/c1-8(2)12(15)13(19)18(10-4-5-10)7-9-3-6-11(14)17-16-9/h3,6,8,10,12H,4-5,7,15H2,1-2H3 |
InChI Key |
GTEHFVPWXXDQQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=NN=C(C=C1)Cl)C2CC2)N |
Origin of Product |
United States |
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